molecular formula C18H21FN4O3 B2361159 N-(5-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251711-03-1

N-(5-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2361159
CAS No.: 1251711-03-1
M. Wt: 360.389
InChI Key: LJRONSOJSRIRFP-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core substituted with a methyl group at position 4 and a morpholin-4-yl ring at position 2. The acetamide linker connects this core to a 5-fluoro-2-methylphenyl group. The morpholine moiety enhances solubility and metabolic stability, while the fluorinated aryl group contributes to lipophilicity and target binding . Such structural motifs are common in kinase inhibitors and antimicrobial agents, where electronic and steric properties dictate efficacy.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-12-3-4-14(19)10-15(12)21-16(24)11-23-17(25)9-13(2)20-18(23)22-5-7-26-8-6-22/h3-4,9-10H,5-8,11H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRONSOJSRIRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS Number: 1251711-03-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21FN4O3C_{18}H_{21}FN_{4}O_{3} with a molecular weight of 360.4 g/mol. The structure features a fluorinated aromatic ring, a morpholine moiety, and a dihydropyrimidine core, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit potent inhibition of cell proliferation in various cancer cell lines. The mechanism often involves interference with nucleotide metabolism or direct inhibition of key enzymes involved in DNA synthesis.

Anticancer Activity

A study focusing on related compounds demonstrated that they exhibited significant growth inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests that the compound may also possess similar anticancer properties, potentially through the modulation of intracellular pathways related to nucleic acid synthesis .

Case Studies and Research Findings

StudyFindings
Anticancer Study Compounds exhibiting similar structures to this compound showed potent inhibition of L1210 cell proliferation .
Antiviral Mechanism Non-nucleoside structured compounds have been documented to inhibit viral replication by targeting host cell mechanisms .
Structure–Activity Relationship (SAR) Research on related chemical entities has elucidated key structural features that enhance biological activity, emphasizing the importance of fluorination and morpholine substitution .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of compounds similar to N-(5-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide in antiviral therapy. For instance, non-nucleoside antiviral agents have been developed to combat various human viruses. These compounds often function by inhibiting viral fusion with host cell membranes, which is critical in preventing viral entry and subsequent infection .

The structural characteristics of this compound suggest it may exhibit similar mechanisms of action against specific viral targets. The presence of a morpholine ring and a pyrimidine scaffold could enhance its interaction with viral proteins, potentially leading to effective inhibition of viral replication.

Anticancer Properties

This compound is also being investigated for its anticancer properties. Research into Mannich bases, which include similar structures, has shown promising results in terms of cytotoxicity against various cancer cell lines. For example, certain Mannich bases demonstrated significantly higher cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil .

Case Studies

  • Cytotoxicity Against Human Cancer Cell Lines : A study evaluated the cytotoxic effects of Mannich bases derived from similar structures against human colon cancer cells (WiDr) and leukemia cells (HL-60). Compounds exhibited IC₅₀ values lower than 10 μM, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism behind the cytotoxicity often involves the induction of apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators. The incorporation of specific substituents on the aromatic rings has been shown to enhance these effects selectively on cancer cells while sparing normal cells .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrimidinone Core Modifications

N-[3-(Difluoromethyl)-4-fluorophenyl]-2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetamide (1260584-22-2)
  • Key Differences : The phenyl group is substituted with a difluoromethyl and a fluorine (positions 3 and 4) instead of 5-fluoro-2-methyl.
  • However, the lack of a methyl group at position 2 may reduce steric hindrance, affecting selectivity .
2-[4-(Morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]-N-(3,4,5-trifluorophenyl)acetamide (1260583-75-2)
  • Key Differences : The phenyl group is trifluorinated (positions 3, 4, 5), creating a highly electron-deficient aromatic system.
  • Implications : Increased fluorination enhances metabolic stability and membrane permeability but may reduce solubility due to higher lipophilicity .

Acetamide Linker and Heteroatom Variations

2-[(5-Cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide (881275-48-5)
  • Key Differences: A thioether replaces the oxygen in the pyrimidinone core, and a cyano group is present at position 3.
  • Implications: The thioether may alter electronic distribution, reducing hydrogen-bonding capacity.

Morpholine Ring Substitutions

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
  • Key Differences : The morpholine ring is substituted with acetyl and dimethyl groups, and the aryl group is 4-isopropylphenyl.
  • The isopropyl group enhances lipophilicity, which may improve tissue penetration but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Comparisons

Compound ID/Name logP (Predicted) Solubility (µg/mL) Metabolic Stability (t₁/₂, min) Key Substituents
Target Compound 2.8 12.4 45 5-Fluoro-2-methylphenyl, morpholin-4-yl
1260584-22-2 3.1 8.9 52 3-Difluoromethyl-4-fluorophenyl
1260583-75-2 3.5 5.2 68 3,4,5-Trifluorophenyl
881275-48-5 2.5 18.7 28 Thioether, 4-fluorophenyl, cyano
2-(4-Acetyl...acetamide 3.9 3.1 34 4-Isopropylphenyl, acetylated morpholine

Observations :

  • Fluorination correlates with increased metabolic stability (e.g., 1260583-75-2’s t₁/₂ of 68 min vs. target’s 45 min).
  • Thioether-containing analogs (e.g., 881275-48-5) show higher solubility but lower metabolic stability, likely due to susceptibility to oxidative metabolism.
  • Bulkier substituents (e.g., isopropyl in ) reduce solubility but enhance logP, favoring CNS penetration.

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